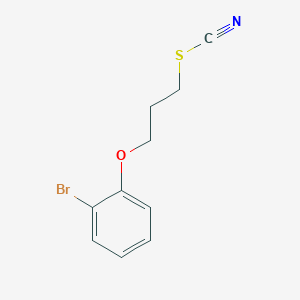

3-(2-bromophenoxy)propyl thiocyanate

Description

3-(2-Bromophenoxy)propyl thiocyanate is an organosulfur compound characterized by a brominated aromatic ether group (2-bromophenoxy) linked to a propyl chain terminating in a thiocyanate (-SCN) functional group. The thiocyanate group, known for its nucleophilic and redox-active properties, may facilitate diverse chemical transformations, such as cycloadditions or coordination with metal ions .

Properties

IUPAC Name |

3-(2-bromophenoxy)propyl thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFKXRRRALEIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCSC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(2-Bromophenoxy)propyl thiocyanate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

Molecular Targets: The thiocyanate group can interact with metal ions, forming complexes that may influence biological processes.

Pathways Involved: The bromophenoxy group can affect signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Fluorinated Alkyl Thiocyanates

highlights fluorinated thiocyanates, such as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl thiocyanate. These compounds feature perfluorinated alkyl chains instead of an aromatic phenoxy group. Key differences include:

- Lipophilicity and Stability: Fluorinated alkyl chains enhance hydrophobicity and chemical inertness, making these compounds suitable for surface coatings or flame retardants. In contrast, the bromophenoxy group in 3-(2-bromophenoxy)propyl thiocyanate may confer moderate lipophilicity with greater reactivity due to bromine’s polarizability .

- Thermal Properties : Fluorinated thiocyanates likely exhibit higher thermal stability (e.g., decomposition temperatures >200°C), whereas aromatic thiocyanates with bromine may decompose at lower temperatures due to weaker C-Br bonds (~200–300°C range inferred from analogous brominated compounds) .

Aromatic Thiocyanate Derivatives

describes thiocyanate-containing heterocycles, such as 3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-5-(2-thienoyl)-2,3-dihydro-1,3,4-thiadiazole. Comparisons include:

- Reactivity: The thiocyanate group in such heterocycles participates in nucleophilic substitutions or cyclizations, forming thiazole or thiadiazole rings. In this compound, the -SCN group may exhibit similar reactivity but with altered kinetics due to bromine’s electron-withdrawing effects .

- Spectroscopic Signatures: The IR spectra of aromatic thiocyanates typically show ν(SCN) stretches near 2100–2150 cm⁻¹. NMR data (e.g., δ 120–140 ppm for aromatic carbons in ) suggest that bromine’s deshielding effect could shift signals downfield compared to non-brominated analogs .

Halogenated Ethers

Pyridalyl (), a dichlorinated phenyl ether with a trifluoromethylpyridyl group, shares structural motifs with this compound:

- Electronic Effects : Bromine’s stronger electron-withdrawing nature compared to chlorine (as in Pyridalyl) may reduce electron density at the thiocyanate group, slowing nucleophilic reactions but enhancing electrophilic interactions.

- Applications: Pyridalyl is used as an insecticide, while bromophenoxy thiocyanates might serve as intermediates in agrochemical synthesis due to their dual functional groups .

Table 1: Key Properties of Selected Thiocyanate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.